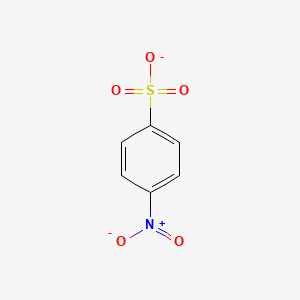

Nosylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nosylate is a useful research compound. Its molecular formula is C6H4NO5S- and its molecular weight is 202.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Nosylate as a Protecting Group

The nosyl group serves as an effective protecting group in organic synthesis, particularly for amines and alcohols. Its stability under various reaction conditions makes it a preferred choice for protecting sensitive functional groups during multi-step syntheses.

Key Studies

- A study showcased the use of the nosyl group as a functional protecting group in a Michael/Smiles tandem process. This method facilitated the synthesis of complex polycyclic and heterocyclic systems found in natural products while maintaining the integrity of sensitive moieties .

- The nosyl group was employed to mask reactivity and provide desired structures for final targets, demonstrating its compatibility with green chemistry principles and atom economy .

Polymer Chemistry Applications

This compound's role in polymer chemistry is significant due to its ability to act as an end-functional group in polymer synthesis. It enhances the versatility of polymers by enabling further functionalization.

Polyisobutylene Studies

- Research indicated that polyisobutylene (PIB) can be effectively modified using nosyl chloride to create end-functionalized polymers. The study revealed that the sulfonylation process could yield PIBs with high nosyl functionalities, which are essential for subsequent substitution reactions .

- The investigation into the conditions affecting nosylation efficiency provided insights into optimizing reactions for high yields of nosylated PIBs, thus expanding their application potential in creating novel macromolecular materials .

Organic Synthesis and Reaction Mechanisms

Nosylates are increasingly recognized for their utility in organic synthesis, particularly as leaving groups in nucleophilic substitution reactions.

Synthesis Techniques

- A prominent application involves using aryl nosylates in Suzuki–Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. This method has shown improved reactivity and selectivity compared to traditional leaving groups .

- The unique stability of nosylates allows for their use in various coupling reactions, making them valuable intermediates in synthesizing complex organic molecules .

Case Study 1: Synthesis of Enantiomers

In a detailed study, this compound was utilized as a reagent for synthesizing enantiomers. The research highlighted its effectiveness in achieving high yields while maintaining stereochemical integrity .

Case Study 2: Polymer Functionalization

Another significant study focused on the systematic investigation of reaction conditions for the tosylation and nosylation of hydroxyl-terminated PIBs. The findings emphasized the importance of reaction parameters in achieving high end-functionalities necessary for further polymer modifications .

Data Tables

属性

分子式 |

C6H4NO5S- |

|---|---|

分子量 |

202.17 g/mol |

IUPAC 名称 |

4-nitrobenzenesulfonate |

InChI |

InChI=1S/C6H5NO5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,10,11,12)/p-1 |

InChI 键 |

SPXOTSHWBDUUMT-UHFFFAOYSA-M |

规范 SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。